N-(4-Amino-2-methylphenyl)cyclopentanecarboxamide
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Overview
Description
N-(4-Amino-2-methylphenyl)cyclopentanecarboxamide: is a chemical compound with the molecular formula C13H18N2O and a molecular weight of 218.3 g/mol . It is characterized by the presence of an amino group, a methyl group, and a cyclopentanecarboxamide moiety attached to a phenyl ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Amino-2-methylphenyl)cyclopentanecarboxamide typically involves the reaction of 4-amino-2-methylbenzoic acid with cyclopentanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: N-(4-Amino-2-methylphenyl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the cyclopentanecarboxamide moiety can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(4-Amino-2-methylphenyl)cyclopentanecarboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Amino-2-methylphenyl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the cyclopentanecarboxamide moiety can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
- N-(4-Amino-2-methylphenyl)cyclohexanecarboxamide
- N-(4-Amino-2-methylphenyl)cyclobutanecarboxamide
- N-(4-Amino-2-methylphenyl)cycloheptanecarboxamide
Comparison: N-(4-Amino-2-methylphenyl)cyclopentanecarboxamide is unique due to its specific cyclopentane ring structure, which imparts distinct chemical and physical properties compared to its analogs with different ring sizes. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications .
Biological Activity
N-(4-Amino-2-methylphenyl)cyclopentanecarboxamide is a compound of significant interest due to its potential biological activities. This article explores its mechanisms of action, biological interactions, and therapeutic implications based on various research findings.
Chemical Structure and Properties
This compound has a molecular formula of C₁₃H₁₈N₂O, featuring a cyclopentanecarboxamide structure with an amino group and a methylphenyl substituent. This unique structure contributes to its chemical reactivity and biological activity.
The mechanism of action for this compound involves interactions with specific biological targets. The amino group can form hydrogen bonds with macromolecules, while the cyclopentanecarboxamide moiety can engage hydrophobic interactions, modulating the activity of enzymes and receptors. This dual interaction profile suggests that the compound could influence various signaling pathways in biological systems .
Enzyme Inhibition
Preliminary studies indicate that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. Such inhibition could have therapeutic implications for diseases where these enzymes play a critical role .
Interaction with Biological Macromolecules
The compound has shown potential in interacting with proteins and nucleic acids, which could affect its biological activity and efficacy as a therapeutic agent. These interactions merit further investigation to elucidate the specific binding mechanisms and affinities involved .
Anticonvulsant Activity
Research has highlighted the anticonvulsant potential of compounds structurally related to this compound. For instance, compounds within the cyclopentane series have demonstrated significant protection against seizures in animal models, suggesting that similar structural features may confer anticonvulsant properties to this compound .
Selectivity and Potency
In studies evaluating structure-activity relationships (SAR), modifications to the cyclopentane framework have been shown to influence the selectivity and potency against various kinases. For example, certain derivatives exhibited favorable low nanomolar IC₅₀ values against specific kinases, indicating that this compound could be optimized for enhanced biological activity through structural modifications .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
N-(4-amino-2-methylphenyl)cyclopentanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-9-8-11(14)6-7-12(9)15-13(16)10-4-2-3-5-10/h6-8,10H,2-5,14H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMKLLUADPTKCW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NC(=O)C2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588302 |
Source
|
Record name | N-(4-Amino-2-methylphenyl)cyclopentanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90588302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926227-21-6 |
Source
|
Record name | N-(4-Amino-2-methylphenyl)cyclopentanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90588302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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